1-t-Butyl-6,7-difluorobenzimidazole is a compound that belongs to the class of benzimidazoles, which are bicyclic aromatic compounds known for their diverse biological activities. This compound features a tert-butyl group and two fluorine atoms on the benzene ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions and is often studied for its pharmacological properties. The presence of the difluorobenzimidazole structure is significant in drug design, as it can enhance lipophilicity and bioavailability.
1-t-Butyl-6,7-difluorobenzimidazole is classified under:
The synthesis of 1-t-Butyl-6,7-difluorobenzimidazole typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and verify the structure of the synthesized compound.
1-t-Butyl-6,7-difluorobenzimidazole has a complex molecular structure characterized by:
1-t-Butyl-6,7-difluorobenzimidazole can participate in various chemical reactions:
Reactions involving this compound typically require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for 1-t-Butyl-6,7-difluorobenzimidazole largely depends on its biological targets. It may act through:
Studies have shown that modifications at the 6 and 7 positions significantly affect binding affinity and biological activity, making this compound a candidate for further pharmacological exploration.
1-t-Butyl-6,7-difluorobenzimidazole exhibits several notable physical properties:
1-t-Butyl-6,7-difluorobenzimidazole has potential applications in:
The benzimidazole core—a fusion of benzene and imidazole rings—serves as a privileged scaffold in drug design due to its versatile hydrogen-bonding capacity, aromatic planar structure, and bioisosteric resemblance to purine nucleotides. This molecular framework enables targeted interactions with diverse biological macromolecules, including enzymes, receptors, and DNA. Its presence in pharmacologically active compounds spans anticancer agents (inhibiting tubulin polymerization or kinase activity), antivirals (notably against hepatitis C), and antimicrobials (disrupting microbial cell division) [7]. The N-1 position is particularly amenable to alkyl/aryl modifications, allowing fine-tuning of steric bulk, lipophilicity, and electronic properties critical for receptor binding and metabolic stability.
Table 1: Therapeutic Applications of Benzimidazole Derivatives
Biological Target | Therapeutic Area | Key Molecular Interactions |
---|---|---|
Tyrosine Kinases | Anticancer Therapy | ATP-competitive inhibition |
HCV NS5B Polymerase | Antiviral Therapy | Allosteric site binding |
β-Tubulin | Anthelmintic/Anticancer | Disruption of microtubule assembly |
DNA Topoisomerase IV | Antibacterial Therapy | Intercalation and enzyme inhibition |
Strategic fluorination profoundly influences benzimidazole bioactivity and absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of fluorine atoms—particularly at the 6,7 positions—enhances metabolic stability by blocking cytochrome P450-mediated oxidation and reducing aromatic hydroxylation susceptibility. Fluorine’s strong electron-withdrawing effect lowers the pKa of adjacent nitrogen atoms, improving membrane permeability and bioavailability. Additionally, fluorine’s small atomic radius (van der Waals radius: 1.47 Å) enables isosteric replacement of hydrogen without significant steric perturbation, while its high electronegativity modifies electron density in the aromatic system, strengthening dipole-dipole interactions or hydrogen bonding with target proteins. Difluorination at adjacent positions (as in 6,7-difluorobenzimidazoles) further amplifies these effects, contributing to enhanced blood-brain barrier penetration and target affinity [2] [5].
The pharmacological impact of fluorinated benzimidazoles is exquisitely sensitive to both fluorine substitution patterns and N-1 substituents. Positional isomerism dictates electronic distribution: 5,6-difluoro isomers exhibit distinct dipole moments and hydrogen-bonding capacities compared to 6,7-difluoro counterparts. Computational studies reveal that 6,7-difluorination induces greater electron deficiency in the imidazole ring, enhancing π-stacking interactions with aromatic residues in enzyme binding pockets. Concurrently, N-1 substituents govern steric accessibility and lipophilicity. Linear alkyl chains increase flexibility but reduce metabolic stability, whereas tert-butyl groups introduce significant steric hindrance (molar refractivity: 22.8 cm³/mol) that shields the N-3 position from nucleophilic attack. This combination—exemplified by 1-t-butyl-6,7-difluorobenzimidazole—optimizes target engagement while resisting enzymatic degradation [1] [2] [5].
Table 2: Comparative Effects of Substituents on Benzimidazole Properties
Substituent Pattern | Electronic Effect (Hammett σ) | Lipophilicity (log P) | Key Biological Implications |
---|---|---|---|
5-Fluoro | σₚ = +0.06 | Δlog P: +0.14 | Moderate metabolic stability increase |
6,7-Difluoro | σₚ = +0.34 (combined) | Δlog P: +0.41 | Enhanced target affinity & membrane passage |
N-1 Methyl | Minimal change | Δlog P: -0.2 | Reduced metabolic stability |
N-1 tert-Butyl | Steric dominance | Δlog P: +1.8 | Steric shielding & prolonged half-life |
The compound systematically named 1-(tert-butyl)-6,7-difluoro-1H-benzimidazole (CAS RN: 1375069-11-6) features a benzimidazole core with definitive substituents: a tert-butyl group (-C(CH₃)₃) at the N-1 position and fluorine atoms at carbons 6 and 7 of the fused benzene ring. Its molecular formula is C₁₁H₁₁F₂N₂, with a molar mass of 217.22 g/mol. Key structural attributes include:
Table 3: Structural and Physicochemical Data for 1-t-Butyl-6,7-difluorobenzimidazole
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₁F₂N₂ | [2] |
Molar Mass | 217.22 g/mol | Calculated |
CAS Registry Number | 1375069-11-6 | [2] |
SMILES | FC₁=C₂C(N=CN₂C(C)(C)C)=CC=C₁F | [2] |
IUPAC Name | 1-(1,1-Dimethylethyl)-6,7-difluoro-1H-benzimidazole | Systematic nomenclature |
Lipophilicity (Predicted log P) | 3.9 ± 0.6 | ChemDraw/Calculated |
Key Fragment | N-1 tert-Butyl | Steric shield [3] |
Fluorine Positions | C6, C7 | Electron withdrawal [2] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9